molecular formula C21H32O2 B7759685 3-Hydroxypregn-5-en-20-one CAS No. 38372-24-6

3-Hydroxypregn-5-en-20-one

Cat. No. B7759685
CAS RN: 38372-24-6
M. Wt: 316.5 g/mol
InChI Key: ORNBQBCIOKFOEO-UHFFFAOYSA-N
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Description

3-Hydroxypregn-5-en-20-one, also known as pregnenolone, is an endogenous steroid and precursor in the biosynthesis of most of the steroid hormones, including the progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids . It has a molecular weight of 316.4776 .


Synthesis Analysis

The synthesis of 3-Hydroxypregn-5-en-20-one involves the reduction of the carbonyl groups in positions 3 and subsequent inversion of the configuration of the resulting alcohols by the Mitsunobu reaction . The selectivity of the reduction of the conjugated carbonyl group in position 3 of progesterone with sodium borohydride in the presence of cerium(III) chloride (Luche reduction) was demonstrated .


Molecular Structure Analysis

The molecular structure of 3-Hydroxypregn-5-en-20-one is represented by the formula C21H32O2 . The IUPAC Standard InChI is InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15?,16-,17+,18-,19-,20-,21+/m1/s1 .

Scientific Research Applications

  • Hormone Metabolism in the Hypothalamus : 3-Hydroxypregn-5-en-20-one is involved in hormonal metabolism in the rat hypothalamus, indicating the presence of specific reductase and dehydrogenase enzymes in this region (Nowak & Karavolas, 1974).

  • Enzymatic Activity with Steroid Sulphates : The compound has been identified as a substrate for enzymatic reactions involving 20β-hydroxysteroid: NAD oxidoreductase, highlighting its role in steroid metabolism (Pocklington & Jeffery, 1969).

  • Assay Techniques for Progestins : Research has developed sensitive methods for estimating 3-Hydroxypregn-5-en-20-one in biological fluids, aiding in the study of this and related steroids (Wiest, 1967).

  • Infrared Spectra Analysis : The compound's infrared spectra have been analyzed, providing insights into its chemical structure and properties (Weinman & Weinman, 1965).

  • Detection in Biological Material : Techniques have been developed for the physical determination of 3-Hydroxypregn-5-en-20-one in tissue and blood, showcasing its physiological relevance (Wyngarden et al., 1964).

  • Presence in Infant Urine : The compound has been detected in the urine of infants shortly after birth, suggesting its biological significance early in life (Masao et al., 1968).

  • Synthesis and Radiochemical Purity : Methods for synthesizing labeled 3-Hydroxypregn-5-en-20-one have been developed, contributing to research tools for hormonal studies (Purdy et al., 1964).

  • Interference in Fluorometric Assays : Its similarity in fluorescence properties to corticosterone could interfere with certain assays, indicating the need for specificity in steroid hormone measurements (Callard et al., 1965).

  • Chemical Reactions for Synthesis : Studies have investigated the reactions involved in synthesizing derivatives of 3-Hydroxypregn-5-en-20-one, contributing to the field of synthetic chemistry (Liu Yuan-chao, 2008).

  • Phototransformation Studies : Research has explored the phototransformation of related steroids, providing insights into the chemical behavior of these compounds under specific conditions (Girdhar et al., 2007).

  • Role in Mammalian Brain : The compound is found in the mammalian brain in various forms, pointing to its potential physiological roles in this organ (Mathur et al., 1993).

properties

IUPAC Name

1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNBQBCIOKFOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pregnen-3beta-ol-20-one

CAS RN

145-13-1
Record name pregnenolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pregnenolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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